molecular formula C21H19F4N5OS B2774369 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2176338-59-1

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B2774369
CAS No.: 2176338-59-1
M. Wt: 465.47
InChI Key: SUQJNRJGDQNVDA-UHFFFAOYSA-N
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Description

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: is a complex organic compound that features a unique combination of fluorinated benzothiazole, azetidine, pyridine, and piperazine moieties

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS/c22-15-2-3-16-17(9-15)32-20(27-16)30-11-13(12-30)19(31)29-7-5-28(6-8-29)18-4-1-14(10-26-18)21(23,24)25/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJNRJGDQNVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-fluorobenzo[d]thiazole and 5-(trifluoromethyl)pyridine. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzothiazoles and piperazines. For instance, derivatives of benzothiazole have shown significant antibacterial activity against various strains, including resistant bacteria. The incorporation of trifluoromethyl groups often enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development against infections caused by pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has indicated that compounds featuring benzothiazole structures can exhibit antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Anti-Tubercular Agents

Recent studies have focused on synthesizing novel derivatives aimed at combating Mycobacterium tuberculosis. Compounds similar to 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole have been evaluated for their efficacy against tuberculosis, showing promising results with low IC50 values . This highlights the potential for developing new anti-tubercular therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. synthesized a series of benzothiazole derivatives and tested their antibacterial activity against clinical strains of Helicobacter pylori. The results indicated that certain compounds exhibited significant inhibition zones in disk diffusion assays, showcasing their potential as therapeutic agents against gastric infections .

Case Study 2: Antitumor Activity

Da Silva et al. evaluated thiazolidine derivatives for their cytotoxic effects on glioblastoma multiforme cells. Among the synthesized compounds, those containing benzothiazole exhibited potent antitumor activity, leading to decreased cell viability in treated cultures . This suggests that modifications to the benzothiazole structure can enhance anticancer properties.

Data Tables

Application Area Compound Type Activity Reference
AntimicrobialBenzothiazole DerivativesSignificant antibacterial activity
AntitumorThiazolidine DerivativesCytotoxicity against glioblastoma
Anti-TubercularPiperazine DerivativesLow IC50 values against M. tuberculosis

Mechanism of Action

The mechanism of action of 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzothiazole derivatives, azetidine-containing molecules, and piperazine-based compounds. Examples include:

  • (6-Fluorobenzo[d]thiazol-2-yl)azetidine
  • (5-(Trifluoromethyl)pyridin-2-yl)piperazine
  • (4-(Trifluoromethyl)phenyl)piperazine

Uniqueness

What sets 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole apart is its unique combination of structural features. The presence of both fluorinated and heterocyclic components contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound can be described by its molecular formula C20H19F3N4O1SC_{20}H_{19}F_{3}N_{4}O_{1}S and a molecular weight of approximately 426.45 g/mol. The compound features a benzothiazole core with various substituents that may influence its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for certain kinases and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to the structure of this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)9.46
Compound BMDA-MB-231 (Breast)12.91
Compound CA549 (Lung)8.00

These results suggest that modifications in the piperazine and trifluoromethyl groups can enhance the anticancer efficacy of the compounds.

Antitubercular Activity

In a study focusing on anti-tubercular agents, compounds with similar structures demonstrated significant inhibitory activity against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 µM, indicating their potential as therapeutic agents against tuberculosis .

Mechanistic Studies

Docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example, one study revealed that certain derivatives bind effectively to the ATP-binding site of kinases, which is critical for their inhibitory activity . This mechanism is crucial for understanding how structural variations influence biological outcomes.

Case Studies

Several case studies highlight the efficacy and safety profiles of related compounds:

  • Case Study 1 : A derivative was tested in vivo for its antitumor activity in a mouse model bearing human cancer xenografts. Results indicated significant tumor reduction without acute toxicity at doses up to 2000 mg/kg .
  • Case Study 2 : In vitro cytotoxicity assays on HEK-293 cells showed that modifications led to non-toxic profiles while retaining potent activity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 6-fluoro-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the benzothiazole core with azetidine derivatives. For example, piperazine intermediates (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) are synthesized via nucleophilic substitution or cyclocondensation reactions. The final step often employs coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) to form the amide bond between azetidine and piperazine . Reaction progress is monitored via TLC or HPLC, and purification uses column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : Confirms functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹, C-F stretches at ~1100–1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons and carbons, e.g., the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and azetidine/piperazine ring protons (δ ~2.5–4.0 ppm in ¹H) .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS or ESI-MS) .
  • Elemental Analysis : Ensures purity by comparing experimental and theoretical C/H/N content .

Q. What are the primary pharmacological targets of benzothiazole derivatives like this compound?

  • Methodological Answer : Benzothiazoles are known to target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). For this compound, molecular docking studies suggest potential interactions with ATP-binding pockets or allosteric sites due to the trifluoromethylpyridinyl-piperazine moiety . Preliminary assays might include:
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-azetidine coupling step?

  • Methodological Answer :
  • Solvent Selection : Use DCM/water biphasic systems to enhance interfacial reactivity .
  • Catalysts : Copper(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves regioselectivity in triazole formation .
  • Temperature Control : Reflux in THF (60–70°C) for 12–24 hours maximizes conversion .
  • By-product Mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • Methodological Answer :
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Compare logP values and IC₅₀ of fluorinated vs. non-fluorinated analogs .
  • Piperazine Substitution : Replace 5-(trifluoromethyl)pyridin-2-yl with other aryl groups (e.g., 4-fluorophenyl) to study SAR. Use molecular dynamics simulations to assess binding affinity changes .
  • Data Analysis : Contradictions in activity (e.g., increased potency but reduced solubility) are resolved by balancing hydrophobic/hydrophilic substituents .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to identify degradation pathways affecting in vitro vs. in vivo results .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true activity differences .

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